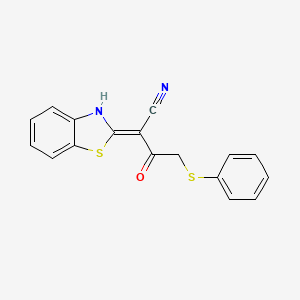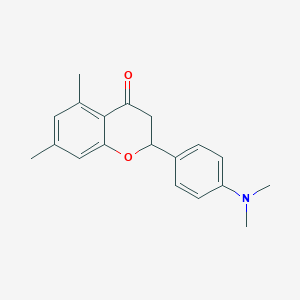
(2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-3-oxo-4-phenylsulfanylbutanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-3-oxo-4-phenylsulfanylbutanenitrile is a complex organic compound characterized by its unique structure, which includes a benzothiazole moiety, a phenylsulfanyl group, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-3-oxo-4-phenylsulfanylbutanenitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with a suitable aldehyde to form the benzothiazole core. This is followed by the introduction of the phenylsulfanyl group through a nucleophilic substitution reaction. The nitrile group is then introduced via a cyanation reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The benzothiazole moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the benzothiazole moiety.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or photonic properties.
Biology and Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases. The benzothiazole moiety is known for its biological activity, making this compound a valuable scaffold for drug development.
Industry: In the materials science industry, this compound is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The biological activity of (2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-3-oxo-4-phenylsulfanylbutanenitrile is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound may interfere with cellular signaling pathways, leading to its therapeutic effects.
Comparación Con Compuestos Similares
(2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-3-oxo-4-methylsulfanylbutanenitrile: Similar structure but with a methylsulfanyl group instead of a phenylsulfanyl group.
(2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-3-oxo-4-ethylsulfanylbutanenitrile: Similar structure but with an ethylsulfanyl group.
Uniqueness: The presence of the phenylsulfanyl group in (2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-3-oxo-4-phenylsulfanylbutanenitrile imparts unique electronic properties, making it distinct from its methylsulfanyl and ethylsulfanyl analogs
Propiedades
IUPAC Name |
(2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-3-oxo-4-phenylsulfanylbutanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2OS2/c18-10-13(15(20)11-21-12-6-2-1-3-7-12)17-19-14-8-4-5-9-16(14)22-17/h1-9,19H,11H2/b17-13- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNESZAOYHKAOMM-LGMDPLHJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)C(=C2NC3=CC=CC=C3S2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)SCC(=O)/C(=C\2/NC3=CC=CC=C3S2)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-(4-acetylphenyl)-[6-ethyl-2-(4-methoxyphenyl)chromen-4-ylidene]azanium;tetrafluoroborate](/img/structure/B7746827.png)

![2-[5-(3,4-DiMe-phenyl)-6-Me-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propionic acid](/img/structure/B7746834.png)
![2-[5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoic acid](/img/structure/B7746840.png)

![2-[7-METHYL-4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D][1,2,3]TRIAZIN-3(4H)-YL]ACETAMIDE](/img/structure/B7746852.png)
![6-Ethyl-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B7746855.png)

![5-(4-Ethoxyphenyl)-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B7746864.png)
![5-(4-Ethoxyphenyl)-3-(3-oxobutan-2-yl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B7746865.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[5-(4-ethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B7746866.png)
![2-[5-(4-Ethoxyphenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B7746870.png)
![5-[(E)-(3-benzylsulfanyl-1,2,4-triazol-4-yl)iminomethyl]-2-methoxyphenol](/img/structure/B7746889.png)
![PROPAN-2-YL 7-(3-HYDROXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B7746897.png)
